molecular formula C13H20O3 B3321278 2-(3-(Benzyloxy)propyl)propane-1,3-diol CAS No. 132970-27-5

2-(3-(Benzyloxy)propyl)propane-1,3-diol

Cat. No.: B3321278
CAS No.: 132970-27-5
M. Wt: 224.3 g/mol
InChI Key: RZXJFSQQRBRPBQ-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)propyl)propane-1,3-diol is an organic compound with the molecular formula C13H20O3. It is characterized by the presence of a benzyloxy group attached to a propane-1,3-diol backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)propyl)propane-1,3-diol typically involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the benzyloxy derivative. This reaction is catalyzed by an acid, which facilitates the etherification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)propyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl alcohol derivatives, aldehydes, carboxylic acids, and substituted ethers .

Scientific Research Applications

2-(3-(Benzyloxy)propyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)propyl)propane-1,3-diol involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Benzyloxy)propyl)propane-1,3-diol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its benzyloxy group provides a versatile site for chemical modifications, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-(3-phenylmethoxypropyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c14-9-13(10-15)7-4-8-16-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXJFSQQRBRPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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